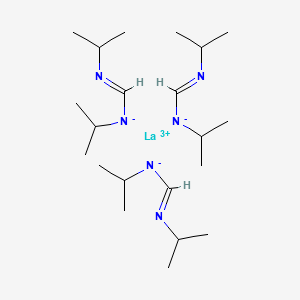
(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate” is a chemical compound that may be used as an intermediate or reagent in organic synthesis . The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protective group for amines in peptide synthesis .
Molecular Structure Analysis
The molecular formula of “(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate” is C21H16BrNO2 . The structure includes a fluorene moiety, a carbamate group, and a bromophenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.24500 g/mol . It has a density of 1.38 g/cm3 and a boiling point of 506.4ºC at 760 mmHg . The melting point is between 99-105ºC .Wissenschaftliche Forschungsanwendungen
Protecting Groups and Synthetic Intermediates
- The 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group serves as a novel safety-catch amine protection, providing a relatively acid-stable protecting group. This group can be activated and cleaved under mild conditions, demonstrating its utility in selective deprotection strategies in the presence of tert-butyl esters and carbamates (Surprenant & Lubell, 2006).
Structural Studies
- Investigations into the crystal structure of fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate revealed torsion angles varying from typical values found in Fmoc-protected amino acids. This study provides insight into the molecular orientations and intermolecular hydrogen bonding that link molecules into two-dimensional sheets, contributing to the understanding of molecular conformations in solid states (Yamada et al., 2008).
Biotransformation and Environmental Applications
- Research on the biotransformation of 9H-carbazole and its derivatives by biphenyl-utilizing bacteria aimed at producing hydroxylated 9H-carbazole metabolites. This study illustrates the potential of microbial processes in generating valuable derivatives of 9H-carbazole for pharmacological applications (Waldau et al., 2009).
Fluorescence Sensing
- Synthesis of new fluorene compounds demonstrated their application as highly selective sensors for detecting nitro compounds, metal cations, and amino acids. This research highlights the role of these compounds in developing fluorescent sensors with high sensitivity and selectivity, useful in environmental monitoring and biosensing (Han et al., 2020).
Optoelectronic Properties and Device Applications
- Novel carbazole derivatives synthesized from 9H-carbazole showed significant optoelectronic properties. These studies explore the compounds' potential in light-emitting diodes and fluorescent chemosensors, indicating their versatility in electronic and optical applications (Qian et al., 2019).
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-bromophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO2/c22-14-6-5-7-15(12-14)23-21(24)25-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNFLJPISLNUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)




